Streptomycin solution

Beschreibung

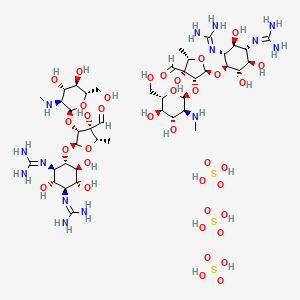

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENRWWVYAAPBI-YZTFXSNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84N14O36S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. | |

| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3810-74-0 | |

| Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Streptomycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Action of Streptomycin

Ribosomal Target Interaction and Protein Synthesis Inhibition

Streptomycin's action is centered on its ability to bind to the bacterial ribosome and inhibit protein synthesis. wikipedia.org It specifically targets the 30S ribosomal subunit, a crucial component for the initiation and decoding of messenger RNA (mRNA). patsnap.com This interaction is irreversible and leads to a series of disruptions in the translation process, from initiation to elongation and termination. wikipedia.org

Binding Site Specificity on the Bacterial 30S Ribosomal Subunit

The binding site for streptomycin (B1217042) is located on the small 30S ribosomal subunit, adjacent to the decoding center (A site). researchgate.netnih.gov This pocket is formed by the convergence of several components of the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. nih.govresearchgate.net X-ray crystallography studies have revealed that streptomycin forms hydrogen bonds and salt bridges with the phosphate (B84403) backbone of 16S rRNA at multiple helices, including h1, h18 (the 530 loop), h27, and h44. researchgate.netnih.gov It also makes contact with amino acid residues of the S12 protein. researchgate.net This specific and tight binding induces significant conformational changes in the 30S subunit, which are fundamental to the antibiotic's disruptive effects on translation. bnl.govresearchgate.net

Table 1: Key Interaction Points of Streptomycin on the 30S Ribosomal Subunit

| Ribosomal Component | Specific Region/Residue | Type of Interaction | Reference |

|---|---|---|---|

| 16S rRNA | Helix 1 (h1) | Hydrogen bonds, salt bridges | nih.gov |

| 16S rRNA | Helix 18 (h18) / 530 loop | Hydrogen bonds, salt bridges | researchgate.net |

| 16S rRNA | Helix 27 (h27) | Hydrogen bonds, salt bridges | researchgate.netnih.gov |

| 16S rRNA | Helix 44 (h44) | Hydrogen bonds, salt bridges | researchgate.netnih.gov |

Interference with 16S Ribosomal RNA Function

The 16S rRNA component of the 30S subunit plays a critical role in decoding the mRNA template. Specifically, universally conserved residues, such as adenines 1492 and 1493 within helix 44, are directly involved in recognizing and stabilizing the codon-anticodon pairing. nih.govresearchgate.net Streptomycin binding induces a significant local distortion of the 16S rRNA, directly impacting these crucial bases. nih.govresearchgate.net This structural perturbation alters the delicate balance required for accurate decoding, effectively compromising the ribosome's proofreading capability. nih.gov By locking the ribosome in a conformation that mimics the state of correct codon-anticodon pairing, streptomycin lowers the energy barrier for the acceptance of incorrect aminoacyl-tRNAs. drugbank.com

Disruption of Formyl-methionyl-tRNA Binding

The initiation of protein synthesis in bacteria begins with the formation of an initiation complex, which involves the binding of formyl-methionyl-tRNA (fMet-tRNA) to the P site of the ribosome. patsnap.com Streptomycin interferes with this crucial first step. patsnap.comwikipedia.org By binding to the 30S subunit, it disrupts the stable association of fMet-tRNA with the ribosome. wikipedia.org While it may not completely prevent the formation of the 70S initiation complex, it induces its breakdown, causing the release of fMet-tRNA. nih.gov This action effectively interrupts the ribosome cycle at the initiation phase, preventing the commencement of polypeptide synthesis. pnas.org

Induction of Codon Misreading and Translational Errors

A hallmark of streptomycin's mechanism of action is the induction of codon misreading. patsnap.comwikipedia.org By distorting the structure of the decoding A site, streptomycin destabilizes the binding of the correct (cognate) transfer RNA (tRNA) while simultaneously stabilizing the binding of incorrect (near-cognate) tRNAs. bnl.govnih.gov This effectively eliminates the ribosome's ability to discriminate between the correct and wrong tRNA molecules. bnl.gov This loss of selectivity leads to the incorporation of incorrect amino acids into the growing polypeptide chain, a phenomenon demonstrated in vitro with both synthetic and natural mRNA messengers. patsnap.comnih.gov The result is the synthesis of random, nonfunctional, or potentially toxic proteins. patsnap.combnl.gov

Table 2: Effects of Streptomycin on Translational Accuracy

| Process | Effect of Streptomycin | Molecular Consequence | Reference |

|---|---|---|---|

| Codon-Anticodon Pairing | Destabilizes cognate tRNA binding | Reduces efficiency of correct amino acid incorporation | nih.gov |

| Codon-Anticodon Pairing | Stabilizes near-cognate tRNA binding | Increases frequency of incorrect amino acid incorporation | bnl.govnih.gov |

| Ribosomal Proofreading | Compromises fidelity | Loss of selectivity between correct and incorrect tRNAs | bnl.govnih.gov |

Cellular Response and Bactericidal Effects

The inhibition of protein synthesis and the production of faulty proteins trigger a cascade of events that lead to cell death. patsnap.comwikipedia.org The accumulation of mistranslated proteins can disrupt numerous cellular processes. patsnap.com A key bactericidal effect is the disruption of the cytoplasmic membrane's integrity. drugbank.com It is hypothesized that these aberrant proteins can incorporate into the cell membrane, leading to increased permeability. drugbank.comresearchgate.net

This membrane damage contributes to a positive feedback loop. The initial entry of a small amount of streptomycin into the cell is sufficient to cause some protein mistranslation. The resulting membrane damage then facilitates the rapid accumulation of more streptomycin inside the cell, amplifying the inhibition of protein synthesis and leading to concentration-dependent bacterial killing. drugbank.com This multi-faceted assault—disrupting the synthesis of essential proteins and compromising the physical barrier of the cell membrane—ultimately results in the bactericidal action of streptomycin. patsnap.comdrugbank.com

Formation of Unstable Ribosome-mRNA Complexes

The primary intracellular target of Streptomycin is the 30S subunit of the bacterial 70S ribosome. patsnap.comquora.com Specifically, it binds irreversibly to a precise region of the 16S ribosomal RNA (rRNA) within this subunit. patsnap.comchemicalbook.comwikipedia.org This binding event is a critical first step that disrupts the normal function of the ribosome in several ways.

One of the most significant consequences is the interference with the initiation of protein synthesis. patsnap.comquora.com Streptomycin hinders the proper binding of formyl-methionyl-tRNA (fMet-tRNA) to the 30S subunit, which is the essential first step in assembling the protein translation machinery. patsnap.comwikipedia.orgquora.com This disruption can lead to the premature termination of protein synthesis. wikipedia.org

Furthermore, Streptomycin binding induces conformational changes in the ribosome's decoding A-site. patsnap.comnih.gov This distortion causes the misreading of the messenger RNA (mRNA) codons. patsnap.comchemicalbook.combnl.gov The ribosome loses its ability to accurately select the correct aminoacyl-tRNA that matches the mRNA codon. nih.govbnl.gov X-ray crystallography studies have revealed that Streptomycin destabilizes the binding of the correct ("cognate") tRNA while simultaneously stabilizing the binding of incorrect ("near-cognate") tRNAs. nih.govbnl.gov This loss of fidelity results in the synthesis of aberrant, nonfunctional, or potentially toxic proteins with incorrect amino acid sequences. patsnap.combnl.gov The combination of blocked initiation and codon misreading leads to the formation of an unstable ribosomal-mRNA complex, ultimately halting effective protein production. wikipedia.orgquora.com

Permeabilization of Bacterial Cell Membranes

While the inhibition of protein synthesis is a key part of Streptomycin's action, its rapid bactericidal effect is largely attributed to subsequent damage to the bacterial cell membrane. chemicalbook.com This is not a direct interaction between the antibiotic and the membrane phospholipids. microbiologyresearch.org Instead, the permeabilization is an indirect consequence of the production of faulty proteins caused by mRNA misreading. chemicalbook.commicrobiologyresearch.orgdrugbank.com

Enhanced Antibiotic Uptake and Accumulation

The uptake of Streptomycin into bacterial cells is a multi-phase, energy-dependent process. drugbank.comresearchgate.net

Initial Ionic Binding: As a polycationic molecule, Streptomycin first binds electrostatically to negatively charged components on the bacterial cell surface, such as lipopolysaccharides in Gram-negative bacteria. drugbank.com

Energy-Dependent Phase I (EDP-I): Following the initial binding, a slow, energy-dependent transport of a limited amount of the antibiotic occurs across the cell membrane, driven by the proton-motive force. drugbank.comresearchgate.net This allows the first molecules of Streptomycin to reach their ribosomal targets and initiate protein mistranslation.

Energy-Dependent Phase II (EDP-II): The mistranslated proteins produced during EDP-I are inserted into the membrane, causing damage as described previously. drugbank.com This membrane permeabilization facilitates a much more rapid and extensive accumulation of Streptomycin inside the cell. drugbank.com This creates a positive feedback loop where initial uptake leads to membrane damage, which in turn dramatically enhances further antibiotic uptake, leading to amplified protein synthesis inhibition and cell damage. drugbank.com

| Phase | Description | Key Characteristics |

|---|---|---|

| Initial Ionic Binding | Electrostatic attraction of cationic Streptomycin to the negatively charged bacterial surface. | - Rapid and reversible

|

| Energy-Dependent Phase I (EDP-I) | Slow transport of Streptomycin across the cytoplasmic membrane. | - Requires proton-motive force

|

| Energy-Dependent Phase II (EDP-II) | Rapid, large-scale accumulation of Streptomycin following membrane damage. | - Triggered by mistranslated proteins

|

Mechanisms Leading to Bacterial Cell Demise

The death of the bacterial cell is the cumulative result of the aforementioned molecular events. It is a multi-pronged attack that overwhelms the cell's ability to function and maintain homeostasis.

The primary mechanisms include:

Inhibition of Protein Synthesis: The initial binding to the ribosome halts the production of essential proteins required for all cellular processes. wikipedia.orgquora.com

Production of Toxic Proteins: The misreading of mRNA leads to the accumulation of faulty, nonfunctional, and potentially toxic proteins that can disrupt various metabolic pathways. patsnap.combnl.gov

Compromised Membrane Integrity: The insertion of these aberrant proteins into the cell membrane leads to a loss of its selective permeability. microbiologyresearch.orgdrugbank.com This causes the leakage of essential ions and metabolites, dissipation of the proton-motive force critical for energy production, and ultimately, the inability of the cell to maintain its internal environment, leading to lysis and death. microbiologyresearch.orgdrugbank.com

Comparative Analysis of Bactericidal vs. Bacteriostatic Aminoglycosides

Antibiotics are broadly classified based on their effect on microbial populations as either bactericidal (kill bacteria) or bacteriostatic (inhibit bacterial growth). droracle.aimicrobe-investigations.com This distinction can be quantified in vitro by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial inoculum. nih.gov An agent is generally considered bactericidal if the MBC/MIC ratio is ≤4. nih.gov

| Property | Bactericidal Agents | Bacteriostatic Agents |

| Primary Action | Directly kill bacteria. droracle.aimicrobe-investigations.com | Inhibit bacterial growth and reproduction. droracle.aimicrobe-investigations.com |

| Mechanism Examples | Cell wall synthesis inhibition (e.g., Penicillins), DNA synthesis disruption (e.g., Fluoroquinolones). droracle.aimicrobe-investigations.com | Protein synthesis inhibition (e.g., Tetracyclines, Macrolides), Folate synthesis inhibition (e.g., Sulfonamides). droracle.aimicrobe-investigations.com |

| Clinical Context | Often preferred for severe, life-threatening infections or in immunocompromised patients. droracle.aioup.com | Effective in patients with intact immune systems, which can clear the inhibited bacteria. droracle.aimicrobe-investigations.com |

| MBC/MIC Ratio | Typically ≤4. nih.gov | Typically >4. nih.gov |

Aminoglycosides, including Streptomycin, occupy a unique position in this classification. Their primary mechanism—inhibition of protein synthesis by targeting the ribosome—is one shared by many classic bacteriostatic drugs like tetracyclines and macrolides. microbe-investigations.com However, unlike those agents, the downstream consequences of Streptomycin's action, specifically the production of faulty proteins that leads to irreversible and lethal membrane damage, confer a potent bactericidal activity. chemicalbook.comdrugbank.com Therefore, despite acting on the ribosome, aminoglycosides are clinically regarded and utilized as rapid bactericidal antibiotics. chemicalbook.comdroracle.aioup.com This contrasts with purely bacteriostatic agents, which halt proliferation but rely on the host's immune system to eradicate the bacteria. microbe-investigations.com

Bacterial Resistance Mechanisms to Streptomycin

Genetic Basis of Resistance

Chromosomally acquired resistance to streptomycin (B1217042) is a well-documented phenomenon driven by specific genetic mutations. nih.gov These mutations serve to decrease the affinity of the ribosome for streptomycin, thereby rendering the antibiotic ineffective. The primary targets for these resistance-conferring mutations are the genes that encode components of the 30S ribosomal subunit, the direct binding site of streptomycin.

Alterations within the ribosomal RNA (rRNA) itself can confer resistance to streptomycin. The 16S rRNA component of the 30S ribosomal subunit is a key player in the mechanism of streptomycin action and, consequently, in resistance.

Mutations within the rrs gene, which codes for the 16S rRNA, are a known mechanism of streptomycin resistance. oup.com A significant number of these mutations are located in the highly conserved 530 loop region of the 16S rRNA. nih.govnih.gov This region is critical for the decoding of mRNA and is directly involved in the binding of streptomycin. Research has identified a functional pseudoknot structure within this 530 loop, formed by the interaction of residues 524-526 and 505-507, which is crucial for ribosome function. nih.gov Mutations in this area can disrupt the normal structure and function of the ribosome. For instance, a 524G→C mutation has been observed to severely distort the essential Watson-Crick interaction between nucleotides 524G and 507C. nih.govnih.gov Other identified mutations in the rrs gene associated with resistance include changes at nucleotide positions 514, 517, 848, and 906. nih.gov

| Nucleotide Position | Type of Mutation | Associated Region | Reference |

|---|---|---|---|

| 524 | G→C | 530 loop | nih.govnih.gov |

| 514 | A→T/C | 530 loop | nih.gov |

| 517 | C→T | 530 loop | nih.gov |

| 848 | G→T | 912 region | nih.gov |

| 906 | A→G | 912 region | nih.gov |

The mutations in the 16S rRNA, particularly within the decoding region, directly impact the binding of streptomycin to the ribosome. nih.gov Alterations at universally conserved nucleotides, such as those in the A site of the 16S rRNA, can reduce the affinity of the ribosome for aminoglycoside antibiotics. nih.gov Mild perturbations in the pseudoknot structure of the 530 loop, for example, can lead to reduced affinity for streptomycin. nih.gov By altering the three-dimensional structure of the binding pocket, these mutations hinder the stable interaction required for the antibiotic to exert its inhibitory effect on protein synthesis.

In addition to rRNA modifications, mutations in the genes encoding ribosomal proteins are a frequent cause of streptomycin resistance. The S12 protein, a component of the 30S subunit, is the most prominent example.

Point mutations in the rpsL gene, which encodes the ribosomal protein S12, are a primary and frequently observed mechanism of high-level streptomycin resistance. nih.govnih.govnih.gov These mutations often occur at specific codons, with alterations at codons 43 and 88 being particularly common in resistant strains of various bacteria, including Mycobacterium tuberculosis and Yersinia pestis. nih.govplos.orgplos.org For example, a substitution of lysine (B10760008) to arginine at position 43 (K43R) has been demonstrated to be responsible for high-level resistance. plos.org Other mutations in the rpsL gene, such as those at codon 88, have also been associated with streptomycin resistance. plos.org

| Codon | Amino Acid Change | Resulting Phenotype | Reference |

|---|---|---|---|

| 43 | Lysine → Arginine (K43R) | High-level streptomycin resistance | plos.org |

| 88 | Lysine → Arginine (K88R) or Glutamine (K88Q) | Streptomycin resistance | researchgate.net |

Mutations in the S12 protein induce conformational changes in the ribosome that are central to the mechanism of resistance. The S12 protein plays a crucial role in stabilizing the highly conserved pseudoknot structure of the 16S rRNA. mcmaster.ca Amino acid substitutions in the S12 protein can affect the higher-order structure of the 16S rRNA. mcmaster.ca This, in turn, disrupts the precise interactions between the 16S rRNA and streptomycin, effectively preventing the antibiotic from binding to its target. mcmaster.ca These structural alterations can also lead to hyperaccurate but slower ribosomes, a phenotype often associated with streptomycin resistance mutations in the rpsL gene. nih.gov

Acquisition of Resistance Genes on Mobile Genetic Elements

A primary driver for the rapid dissemination of streptomycin resistance is the horizontal gene transfer of resistance determinants, which are often located on mobile genetic elements like plasmids and transposons. oup.commdpi.com This allows for the swift spread of resistance not only between cells of the same species but also across different bacterial species. oup.com

Plasmids are extrachromosomal DNA molecules that can replicate independently and are readily transferred between bacteria through conjugation. wikipedia.org They are significant vectors in the spread of antibiotic resistance genes, often carrying multiple resistance determinants, which contributes to multidrug resistance. wikipedia.orgmdpi.com The genetic information for streptomycin resistance is frequently plasmid-borne. nih.gov For instance, studies have identified specific plasmids responsible for conferring streptomycin resistance in various bacteria. In Listeria monocytogenes, a 54-kilobase plasmid has been shown to mediate resistance and can be transferred to other Listeria strains. nih.gov Similarly, in group D streptococci, plasmid-borne resistance to streptomycin is attributed to the production of the enzyme streptomycin adenylyltransferase. asm.org A variety of plasmid types, including IncP and IncQ plasmids, have been implicated in harboring and disseminating streptomycin resistance genes in diverse environments. oup.com

Table 1: Examples of Plasmid-Mediated Streptomycin Resistance

| Plasmid/Element | Associated Gene(s) | Bacterial Host Example(s) | Reference(s) |

| 54 kb Plasmid | Not specified | Listeria monocytogenes | nih.gov |

| pMG1 | Smr (on Tn904) | Pseudomonas aeruginosa | nih.gov |

| IncP Plasmids | ant(3″), aph(3″), aph(6)-1d | Environmental Bacteria | oup.com |

| IncQ Plasmids (e.g., RSF1010) | aph(3″), aph(6)-1d | Plant-pathogenic Bacteria | oup.com |

| R-Plasmids | Streptomycin adenylyltransferase | Streptococcus faecalis | asm.org |

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a cell's genome, such as from a plasmid to a chromosome or vice versa. frontiersin.org This mobility makes them highly effective in spreading resistance genes throughout bacterial populations. mdpi.com Several transposons have been identified that carry genes encoding resistance to streptomycin. For example, the transposon Tn904 has been shown to carry the streptomycin resistance (Smr) determinant in Pseudomonas aeruginosa. nih.gov Another well-studied example is Tn5, which confers streptomycin resistance in various Rhizobium species through a specific gene designated str. nih.gov The Tn3 family transposon, Tn5393, is noted for its frequent transposition and is responsible for the wide dissemination of streptomycin resistance genes, such as aph(3″) and aph(6)-1d, among environmental bacteria. oup.commdpi.com

Table 2: Examples of Transposon-Associated Streptomycin Resistance Genes

| Transposon | Gene(s) Carried | Bacterial Host Example(s) | Reference(s) |

| Tn904 | Smr determinant | Pseudomonas aeruginosa | nih.gov |

| Tn5 | str | Rhizobium spp. | nih.gov |

| Tn5393 | aph(3″), aph(6)-1d | Paracoccus pantotrophus, Environmental Bacteria | oup.commdpi.com |

| Tn7 family | aadA (within Class 2 integrons) | Various | frontiersin.org |

Biochemical Mechanisms of Resistance

The most prevalent biochemical mechanism of resistance to streptomycin involves the enzymatic modification of the antibiotic molecule. nih.govfrontiersin.orgpatsnap.com Bacteria acquire genes that produce enzymes capable of covalently modifying the streptomycin molecule, thereby inactivating it. asm.org These modifications prevent the antibiotic from binding effectively to its target, the bacterial ribosome, rendering it ineffective. patsnap.comasm.org There are three main classes of aminoglycoside-modifying enzymes: phosphotransferases, adenylyltransferases (also known as nucleotidyltransferases), and acetyltransferases. nih.govfrontiersin.orgasm.org

The modification of streptomycin is a highly effective resistance strategy. By adding a chemical group, such as a phosphate (B84403) or an adenylyl group, the enzyme alters the structure of the antibiotic. This structurally modified streptomycin has a greatly reduced affinity for its ribosomal binding site, which is necessary for its antibacterial action of inhibiting protein synthesis. nih.govmednexus.org

Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, catalyze the transfer of a phosphate group, typically from ATP, to a hydroxyl group on the streptomycin molecule. nih.govasm.org This phosphorylation inactivates the antibiotic. nih.gov Several distinct APH enzymes that act on streptomycin have been identified. The APH(3'') and APH(6) families are particularly relevant to streptomycin resistance. oup.com For example, the enzyme APH(6)-Id has been characterized as a bona fide streptomycin phosphotransferase that confers resistance in E. coli. nih.gov The APH(3) family is widely distributed in both Gram-positive and Gram-negative bacteria and is known to inactivate streptomycin. asm.org In a study of clinical Enterobacteriaceae isolates, the aph(3″)-Ib gene was found in over 65% of the isolates, correlating with high rates of phenotypic resistance to streptomycin. nih.gov

Table 3: Selected Aminoglycoside Phosphotransferases (APH) Conferring Streptomycin Resistance

| Enzyme Family | Gene Example(s) | Mechanism | Found In | Reference(s) |

| APH(6) | aph(6)-Id, aph(6)-Ia, aph(6)-Ib | Phosphorylation of the 6-hydroxyl group | E. coli, Streptomyces spp. | oup.comnih.gov |

| APH(3'') | aph(3'')-Ib | Phosphorylation of the 3''-hydroxyl group | Enterobacteriaceae | oup.comnih.gov |

| APH(5) | aph(5) | Phosphorylation of the 5-hydroxyl group | Bacillus subtilis | nih.gov |

Aminoglycoside adenylyltransferases (AADs), also referred to as aminoglycoside nucleotidyltransferases (ANTs), inactivate streptomycin by catalyzing the transfer of an adenosine (B11128) monophosphate (AMP) group from ATP to a hydroxyl group on the antibiotic. nih.govasm.org This process of adenylylation or nucleotidylation prevents the drug from binding to the ribosome. asm.org The gene ant(3″) (also known as aadA) is one of the most commonly found streptomycin-modifying genes on mobile genetic elements, particularly on plasmids and within integrons. oup.comfrontiersin.org In group D streptococci, plasmid-mediated streptomycin resistance is due to the production of streptomycin adenylyltransferase. asm.org A study on Elizabethkingia meningoseptica also characterized an aminoglycoside-6-adenyl transferase, ANT(6), associated with streptomycin resistance. nih.gov The ant(3″)-Ia gene is frequently detected in streptomycin-resistant clinical isolates. nih.gov

Table 4: Selected Aminoglycoside Adenylyltransferases (AAD/ANT) Conferring Streptomycin Resistance

| Enzyme Family | Gene Example(s) | Mechanism | Found In | Reference(s) |

| ANT(3'') / AAD(3'') | ant(3'')-Ia (aadA) | Adenylylation of the 3''-hydroxyl group | Enterobacteriaceae, various environmental bacteria | oup.comfrontiersin.orgnih.gov |

| ANT(6) / AAD(6) | ant(6) | Adenylylation of the 6-hydroxyl group | Elizabethkingia meningoseptica | nih.gov |

Enzymatic Modification of Streptomycin

Inactivation Pathways and Modified Derivatives

The most prevalent mechanism of acquired resistance to streptomycin involves the enzymatic modification of the antibiotic molecule by a group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). mdpi.com These enzymes catalyze chemical alterations to the streptomycin molecule, which prevent it from effectively binding to its ribosomal target. researchgate.net Genes encoding AMEs are frequently located on mobile genetic elements, facilitating their rapid spread among bacterial populations. mdpi.comresearchgate.net

The primary AMEs that inactivate streptomycin are phosphotransferases and nucleotidyltransferases (also known as adenylyltransferases). mdpi.com

Phosphorylation: Aminoglycoside phosphotransferases (APHs) transfer a phosphate group from ATP to a hydroxyl group on the streptomycin molecule. mdpi.com Two key enzymes in this class are APH(3") and APH(6). The genes strA and strB, often found linked, encode an aminoglycoside-3"-phosphotransferase and an aminoglycoside-6-phosphotransferase, respectively. nih.gov The APH(6) class of enzymes, for instance, catalyzes the transfer of the gamma-phosphate group of ATP to the 6-hydroxyl position of the streptidine (B14820) ring of streptomycin, thereby inactivating it. cellmolbiol.orgcellmolbiol.org

Adenylylation: Aminoglycoside nucleotidyltransferases (ANTs) transfer an adenylyl group (AMP) from ATP to a hydroxyl group on the antibiotic. mdpi.com The ANT(3")(9) enzyme modifies both streptomycin and spectinomycin, while the ANT(6) enzyme is specific to streptomycin. mdpi.com

These modifications result in streptomycin derivatives that have a greatly reduced affinity for the 30S ribosomal subunit, rendering the antibiotic ineffective. researchgate.net

| Enzyme Class | Specific Enzyme (Gene) | Modification Type | Site of Action on Streptomycin |

|---|---|---|---|

| Phosphotransferase (APH) | APH(3") (strA) | Phosphorylation | 3"-hydroxyl group |

| Phosphotransferase (APH) | APH(6) (strB) | Phosphorylation | 6-hydroxyl group of the streptidine ring |

| Nucleotidyltransferase (ANT) | ANT(3")(9) | Adenylylation | 3"-hydroxyl group |

| Nucleotidyltransferase (ANT) | ANT(6) | Adenylylation | 6-hydroxyl group |

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics like streptomycin, from the cell's interior. asm.orgnih.gov This mechanism prevents the antibiotic from reaching a sufficiently high intracellular concentration to inhibit protein synthesis. In Gram-negative bacteria, these pumps are often complex, multi-component systems that span both the inner and outer membranes. nih.gov

Several superfamilies of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being particularly significant in the multidrug resistance of clinical isolates. asm.orgnih.gov

| Efflux Pump Superfamily | Examples in Gram-Negative Bacteria | General Substrates |

| Resistance-Nodulation-Division (RND) | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | Multiple antibiotics (including aminoglycosides), dyes, detergents, bile salts nih.govoup.com |

| Major Facilitator Superfamily (MFS) | NorA (S. aureus), EmrB (E. coli) | Tetracyclines, fluoroquinolones, various toxic compounds nih.govresearchgate.net |

| ATP-Binding Cassette (ABC) | MsbA (E. coli) | Lipopolysaccharides, various drugs nih.govnih.gov |

| Small Multidrug Resistance (SMR) | EmrE (E. coli) | Quaternary ammonium (B1175870) compounds, ethidium (B1194527) bromide nih.gov |

| Multidrug and Toxic Compound Extrusion (MATE) | NorM (V. parahaemolyticus) | Fluoroquinolones, aminoglycosides, dyes nih.gov |

While many efflux pumps contribute to broad, low-level resistance, their overexpression, often due to mutations in regulatory genes, can lead to clinically significant resistance levels. oup.com Furthermore, efflux pumps can act synergistically with other resistance mechanisms, such as enzymatic inactivation and reduced permeability, to confer high levels of resistance. asm.org For example, in Pseudomonas aeruginosa, the MexAB-OprM pump has been shown to play a role in resistance to aminoglycosides like tobramycin (B1681333) and gentamicin, which are structurally related to streptomycin. nih.gov

Cellular Impermeability as a Resistance Strategy

Reducing the influx of streptomycin is another effective resistance strategy, primarily employed by Gram-negative bacteria. The outer membrane of these bacteria provides a natural, selective barrier against the entry of many substances, including antibiotics. asm.org The primary gateways for hydrophilic molecules like streptomycin to cross this barrier are channel-forming proteins called porins. nih.govbiorxiv.org

Bacteria can achieve resistance by modifying their porins in several ways:

Reduced Expression: Decreasing the number of porin channels in the outer membrane limits the rate at which streptomycin can enter the cell.

Porin Mutation: Alterations in the amino acid sequence of a porin can change the size, charge, or structure of the channel, thereby restricting the passage of streptomycin. nih.govbiorxiv.org

Studies in Escherichia coli have shown that mutations in the genes encoding major porins, such as OmpF and OmpC, can lead to increased resistance to streptomycin. frontiersin.orgresearchgate.net A defective OmpF porin, for instance, can result in resistance to several classes of antibiotics. frontiersin.org This mechanism of reduced uptake is particularly effective when combined with the action of efflux pumps, as the slower influx of the antibiotic allows the pumps to more efficiently expel the molecules that do manage to enter. asm.org

Evolution and Propagation of Streptomycin Resistance in Microbial Populations

The emergence and spread of streptomycin resistance are driven by evolutionary processes, including the acquisition of new genetic material and the selection of advantageous mutations.

Horizontal Gene Transfer and Dissemination Dynamics

Horizontal gene transfer (HGT) is a primary driver in the rapid and widespread dissemination of antibiotic resistance genes. nih.gov Unlike vertical gene transfer (from parent to offspring), HGT allows for the exchange of genetic material between different bacteria, even across species and genera. bioguardlabs.com The genes encoding streptomycin-inactivating enzymes, such as the strA-strB pair, are frequently located on mobile genetic elements (MGEs) like plasmids and transposons, making them readily transferable. mdpi.comnih.gov

The main mechanisms of HGT include:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. Plasmid-mediated conjugation is considered a highly prevalent method for HGT in nature. bioguardlabs.com

Transformation: The uptake and incorporation of free DNA from the environment. bioguardlabs.com

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). bioguardlabs.com

The linked strA-strB genes have been found distributed worldwide in at least 17 genera of Gram-negative bacteria. nih.gov In isolates from plants, these genes are often carried on the Tn3-type transposon Tn5393, which is itself borne on conjugative plasmids. nih.gov In human and animal isolates, strA-strB are frequently found on broad-host-range plasmids. nih.gov This wide distribution across different environments suggests that gene transfer events between human, animal, and plant-associated bacteria have occurred, highlighting the global dynamics of resistance dissemination. nih.govnih.gov

Fitness Costs and Compensatory Mutations in Resistant Strains

The acquisition of antibiotic resistance is not always a net benefit for a bacterium in the absence of the antibiotic. Resistance-conferring mutations can disrupt essential cellular processes, leading to a "fitness cost." nih.govnih.gov A common mechanism for high-level streptomycin resistance is a mutation in the rpsL gene, which encodes the ribosomal protein S12. oup.com While this alteration prevents streptomycin from binding, it can also reduce the efficiency and accuracy of protein synthesis, resulting in slower growth rates. oup.comuzh.ch

This fitness cost is often environment-dependent. For example, rpsL mutants that grow slower than the wild type in rich media may surprisingly grow faster in media with poorer carbon sources. nih.govnih.gov This is because the mutation can prevent the induction of the stress-inducible sigma factor RpoS, which under normal conditions retards growth on poor carbon sources. nih.govresearchgate.net

To counteract the deleterious effects of resistance mutations, bacteria can acquire secondary, "compensatory" mutations. oup.com These mutations occur in different genes and act to restore the fitness of the resistant strain without reversing the resistance itself. nih.govoup.com For rpsL mutants, compensatory mutations can occur in other ribosomal protein genes, which restore the efficacy of translation to near wild-type levels. oup.com The evolution of these compensated strains is significant because they are highly resistant yet suffer little to no fitness cost, allowing them to persist in a population even after the antibiotic pressure is removed. oup.comoup.com

Laboratory Models of Resistance Development and Selection Pressure

Adaptive laboratory evolution (ALE) experiments are powerful tools for studying the dynamics of resistance development in real-time. mdpi.com In these models, bacterial populations are cultured for many generations under controlled conditions with gradually increasing concentrations of an antibiotic, such as streptomycin. mdpi.comnih.gov This sustained selection pressure allows researchers to observe the evolutionary trajectory from sensitivity to resistance.

Common ALE methodologies include:

Serial Transfer Cultures: A portion of a bacterial culture is regularly transferred to a fresh medium containing the antibiotic, often with escalating concentrations over time. mdpi.com

Chemostats: A continuous culture system where fresh medium is constantly added and culture liquid is removed. This allows for long-term evolution under stable conditions. nih.gov A novel chemostat method has been used to observe E. coli evolving resistance while the concentration of streptomycin was constantly increasing. nih.gov

These experiments have demonstrated that under increasing streptomycin pressure, resistant mutants can be selected and rise to high frequency within a relatively short period, such as 96 hours. nih.gov Genetic sequencing of the evolved resistant strains frequently reveals mutations in the rpsL gene, confirming its central role in high-level resistance. nih.govnih.gov Such laboratory models provide invaluable insights into the speed of resistance evolution, the types of mutations selected, and the population dynamics during the transition from a sensitive to a resistant population. nih.govresearchgate.net

Phenotypic Tolerance and Persister Cell Formation

Phenotypic tolerance is a phenomenon where a subpopulation of genetically susceptible bacteria transiently endures lethal concentrations of an antibiotic without undergoing any genetic changes. nih.gov This is distinct from antibiotic resistance, which involves heritable genetic mutations that allow bacteria to grow in the presence of an antibiotic. nih.gov A key manifestation of phenotypic tolerance is the formation of persister cells. These are dormant, metabolically inactive variants within a bacterial population that are not effectively killed by antibiotics like streptomycin, which target active cellular processes. nih.govresearchgate.net

Persister cells are a significant challenge in treating bacterial infections as they can survive antibiotic therapy and may contribute to the relapse of the infection once the treatment course is completed. nih.govfrontierspartnerships.org Their formation is not a result of mutation but rather a transient switch to a dormant state, often triggered by stress conditions such as nutrient limitation or exposure to the antibiotic itself. nih.govfrontierspartnerships.org When growing bacteria are exposed to bactericidal antibiotics, the rate of cell death often decreases over time, and a fraction of the population survives; this is a hallmark of phenotypic tolerance. nih.gov

The primary mechanism enabling persister cells to survive antibiotics like streptomycin is their reduced metabolic activity. nih.govresearchgate.net Streptomycin acts by inhibiting protein synthesis, an active process. nih.gov In dormant persister cells, where translation is minimal, the target for streptomycin is essentially absent or inactive, rendering the antibiotic ineffective. nih.govresearchgate.net

Several cellular mechanisms are implicated in the formation of persister cells, including:

Toxin-Antitoxin (TA) Systems: These genetic modules can induce a state of dormancy. The toxin component, when not neutralized by its labile antitoxin, can disrupt essential cellular processes like translation, leading to a shutdown of metabolic activity and entry into the persister state. nih.govfrontierspartnerships.org

Reduced ATP Levels: A decrease in cellular energy, specifically ATP levels, is strongly associated with persister formation. nih.govresearchgate.net Lower ATP diminishes the activity of cellular processes that antibiotics corrupt, thereby leading to tolerance. researchgate.net For example, the TisB/IstR-1 TA system in E. coli can decrease the proton motive force and ATP levels, inducing dormancy and persistence against antibiotics including streptomycin. nih.gov

Stress Responses: General stress response pathways in bacteria can trigger the formation of persisters. nih.govfrontierspartnerships.org For instance, the induction of aggresomes by stressors like streptomycin can promote the cell's entry into a dormant state. nih.gov

Research has demonstrated the formation of persister cells in various bacterial species upon exposure to streptomycin. A characteristic biphasic killing curve is often observed, where an initial rapid killing of the susceptible population is followed by a much slower decline, representing the killing of the persister cell subpopulation. nih.govfrontiersin.org

A study on Erwinia amylovora, the causative agent of fire blight, investigated the induction of persister cells by streptomycin. The findings showed that after exposure to the antibiotic, a subpopulation of cells entered a persister state, which was maintained for up to 12 hours. nih.govfrontiersin.org These cells could resume growth once the streptomycin was removed. nih.govfrontiersin.org The research also highlighted that nutrient-deficient conditions could prolong the persister state for up to 24 hours, suggesting an interplay between environmental stress and antibiotic tolerance. nih.govfrontiersin.org It was also noted that persister cells could co-exist with a Viable But Non-Culturable (VBNC) state, another survival strategy employed by bacteria. nih.govfrontiersin.org

| Bacterial Strain | Condition | Observation | Duration of Persistence | Citation |

| Erwinia amylovora | Culture in liquid medium with streptomycin | Biphasic kill curve observed | 4-8 hours | nih.govfrontiersin.org |

| Erwinia amylovora | Post-streptomycin removal | Maintained persister state based on CFU counts | Up to 12 hours | nih.govfrontiersin.org |

| Erwinia amylovora | Culture in distilled water (low nutrient) with streptomycin | Prolonged persister cell state | Up to 24 hours | nih.govfrontiersin.org |

Table 1: Research Findings on Streptomycin-Induced Persister Cell Formation in Erwinia amylovora.

In experiments with Escherichia coli CAB1, exposure to streptomycin also resulted in the survival of a subpopulation of cells. nih.gov While the majority of the bacterial population was killed within the first few hours, a significant number of viable cells remained even after 24 hours of exposure, demonstrating phenotypic tolerance. nih.gov These surviving cells were found to be genetically susceptible to the antibiotic, confirming they were tolerant phenotypes rather than resistant mutants. nih.gov

| Time of Exposure | Antibiotic | Initial Viable Bacteria (CFU/ml) | Viable Bacteria at 24h (CFU/ml) | Citation |

| 24 hours | Streptomycin (24 µg/ml) | ~107 | 101 - 109 (in 2 of 10 cultures) | nih.gov |

Table 2: Viable Cell Density of E. coli CAB1 After Exposure to Streptomycin.

Biosynthesis and Genetic Regulation of Streptomycin

Biosynthetic Pathways of Streptomycin (B1217042) in Streptomyces griseus

The biosynthesis of streptomycin is a branched pathway where the three main components—streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine—are synthesized independently from D-glucose before their final assembly. kegg.jpgenome.jp The entire process is estimated to involve approximately 28 enzymatic reactions. chemicalbook.com

The primary precursor for all three components of the streptomycin molecule is D-glucose. kegg.jpgenome.jpslideshare.net Through various metabolic pathways, D-glucose is converted into the necessary intermediates for the formation of the streptidine, streptose, and N-methyl-L-glucosamine moieties. One of the key early intermediates derived from glucose is myo-inositol, which serves as a crucial building block for the streptidine ring. kegg.jpgenome.jpnih.gov The presence of myo-inositol in the culture medium of S. griseus has been shown to increase the yield of streptomycin, providing evidence for its role as a precursor. nih.gov

The formation of the streptidine moiety is a multi-step process that begins with myo-inositol. kegg.jpgenome.jp The pathway involves a series of oxidation, transamination, phosphorylation, and transamidination reactions. Myo-inositol is first oxidized and then transaminated to produce scyllo-inosamine. kegg.jpgenome.jp This intermediate is then phosphorylated. Following phosphorylation, the compound undergoes two separate transamidination reactions, with arginine serving as the donor of the guanidino groups. kegg.jpgenome.jp These steps are repeated at two different positions on the ring structure to form the final diguanidinated streptidine moiety. kegg.jpgenome.jp Studies with idiotrophic mutants of S. griseus have helped to elucidate this pathway by identifying mutants blocked at various stages, such as the initial transamination step. oup.com

The streptose moiety, a branched-chain 6-deoxyhexose, is also synthesized from D-glucose. kegg.jpnih.govresearchgate.net This part of the pathway proceeds via a dTDP-glucose intermediate. kegg.jp Isotope labeling studies have demonstrated that the conversion of glucose to streptose involves a complex intramolecular rearrangement. nih.govresearchgate.net Specifically, research suggests that the C-3' branch carbon atom of L-streptose originates from the C-3 of D-glucose. nih.gov This transformation likely involves a 6-deoxy-4-oxyhexose derivative. nih.gov

The three independently synthesized components—streptidine-6-phosphate, dTDP-dihydrostreptose, and N-methyl-L-glucosamine—are brought together in a stepwise manner. uniprot.org The assembly begins with the glycosidic linkage of dTDP-L-dihydrostreptose to streptidine 6-phosphate, a reaction catalyzed by a dihydrostreptosyltransferase, to form dihydrostreptosyl streptidine 6-phosphate. nih.gov Subsequently, N-methyl-L-glucosamine is added to this intermediate, leading to the formation of dihydrostreptomycin (B1670612) 6-phosphate. uniprot.orgnih.gov The final step in the biosynthesis is the removal of the phosphate (B84403) group from this intermediate by a phosphatase (encoded by the strK gene), yielding the biologically active streptomycin molecule. uniprot.orgnih.gov

The biosynthesis of streptomycin is catalyzed by a series of specific enzymes encoded by the streptomycin (str) gene cluster. These enzymes perform the various reactions required for the formation and modification of the three moieties and their final assembly.

| Enzyme/Protein | Gene | Function in Biosynthesis |

| Amidinotransferase | strB1 | Catalyzes the transfer of a guanidino group to the streptidine precursor. nih.govoup.com |

| Hexose nucleotidylating enzyme (putative) | strD | Believed to be involved in the synthesis of the streptose moiety. nih.gov |

| L-glutamine:scyllo-inosose aminotransferase | stsC | Involved in the transamination step in the streptidine pathway. genome.jp |

| Phosphatase | strK | Removes the phosphate group from streptomycin-6-phosphate in the final activation step. uniprot.orgnih.gov |

| Dihydrostreptosyltransferase | Not specified | Transfers the dihydrostreptose (B1196812) moiety to streptidine 6-phosphate. nih.gov |

Molecular Genetics of Streptomycin Production

The production of streptomycin in S. griseus is controlled by a cluster of more than 25 genes. asm.orgasm.org This gene cluster contains not only the structural genes encoding the biosynthetic enzymes but also genes responsible for regulation, resistance, and transport. asm.orgasm.org

The expression of the streptomycin biosynthetic genes is tightly regulated. nih.gov A key regulatory gene within the cluster is strR, which acts as a pathway-specific transcriptional activator. nih.govoup.com The expression of strR itself is controlled by a complex regulatory cascade.

A crucial element in this cascade is a small, hormone-like signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). asm.orgfrontiersin.orgasm.org When the concentration of A-factor reaches a critical threshold in a growth-dependent manner, it binds to its receptor protein, ArpA. frontiersin.orgasm.org This binding event causes ArpA to dissociate from the promoter of another regulatory gene, adpA, allowing its expression. The AdpA protein then activates the transcription of strR, which in turn switches on the expression of the other str biosynthetic genes, initiating streptomycin production. frontiersin.org This intricate regulatory network ensures that the antibiotic is produced at the appropriate time in the bacterial life cycle. The genes within the cluster are organized into several, sometimes overlapping, transcriptional units, suggesting a need for highly coordinated expression. nih.govthepharmajournal.com

Organization and Structure of Biosynthetic Gene Clusters (str genes)

The genetic blueprint for streptomycin biosynthesis is encoded within a cluster of genes, collectively known as the str gene cluster. In the well-studied producer Streptomyces griseus, this cluster spans approximately 32.6 kilobases (kb) and contains at least 25-27 distinct genes. nih.govthepharmajournal.com These genes are responsible for the synthesis of the three moieties of the streptomycin molecule—streptidine, streptose, and N-methyl-L-glucosamine—as well as for regulation and self-resistance. kegg.jp

The organization of the str gene cluster in S. griseus is compact, with genes often arranged in operons, suggesting a need for coordinated expression. thepharmajournal.comresearchgate.net Key genes within this cluster include those for the biosynthesis of the streptidine ring (e.g., strS, strI), the streptose moiety (e.g., strD, strE, strM), and the N-methyl-L-glucosamine moiety. kegg.jpnih.gov Additionally, the cluster houses crucial regulatory and resistance genes. A pivotal regulatory gene is strR, which encodes a pathway-specific transcriptional activator. researchgate.netnih.gov For self-protection, the cluster contains the aphD gene, which encodes a streptomycin phosphotransferase, an enzyme that inactivates the antibiotic. nih.govresearchgate.net

The arrangement of these genes is not random; for instance, the resistance gene (aphD) is located in close proximity to the regulatory gene (strR). researchgate.net This organization ensures that the organism can protect itself as soon as the antibiotic is produced.

| Gene | Putative Function | Role in Streptomycin Biosynthesis |

| strR | Transcriptional Regulator | Pathway-specific activator controlling the expression of other str genes. researchgate.netnih.gov |

| aphD | Streptomycin Phosphotransferase | Confers self-resistance by inactivating streptomycin. researchgate.net |

| strB1 | Amidinotransferase | Involved in the biosynthesis of the streptidine moiety. nih.gov |

| strD | Hexose Nucleotidylating Enzyme | Believed to participate in the synthesis of the streptose moiety. researchgate.net |

| strS | Regulatory Element | Additional regulatory gene within the cluster. nih.gov |

Comparative Genomics of str Gene Clusters in Streptomycetes

Comparative genomic analyses of different Streptomyces species have provided significant insights into the evolution and diversity of the streptomycin biosynthetic gene cluster. nih.gov While the core biosynthetic pathway is conserved, the structure and sequence of the str gene cluster can show considerable divergence between different streptomycin-producing species, such as S. griseus and S. glaucescens. thepharmajournal.comnih.gov

Studies have revealed differences in both the macro- and microstructure of the clusters. The gene order can vary, and the sequence identity of homologous genes between these species can range from over 80% to less than 60%. thepharmajournal.comnih.gov This genetic variability highlights the dynamic nature of secondary metabolite gene clusters.

Pan-genomic studies of the Streptomyces genus indicate that while a core genome of essential genes is shared among species, a large accessory genome, which includes many secondary metabolite biosynthetic gene clusters, contributes to the vast chemical diversity of these bacteria. frontiersin.orgjmb.or.kr The str gene cluster is part of this accessory genome, and its presence or absence, as well as its specific configuration, can differ even among closely related strains. nih.govnih.gov Evidence suggests that horizontal gene transfer has played a role in the dissemination of the str gene cluster among soil-dwelling streptomycetes, allowing for the acquisition of streptomycin production capability by diverse strains. nih.gov Some soil isolates have been found to possess only partial str clusters, indicating ongoing evolutionary processes and potential gene transfer events. nih.gov

Transcriptional Regulation of Biosynthetic Genes

The expression of the streptomycin biosynthetic genes is tightly controlled at the transcriptional level to ensure that production occurs at the appropriate time in the bacterial life cycle, typically during the stationary phase. This regulation involves a hierarchical cascade of regulatory proteins.

The key pathway-specific transcriptional activator for the entire str gene cluster is StrR. nih.gov The strR gene product is a DNA-binding protein that activates the transcription of at least nine transcriptional units within the cluster, including the operon containing the resistance gene aphD. nih.gov The expression of strR itself is under the control of a higher-level pleiotropic regulator called AdpA. nih.govnih.gov AdpA binds to specific sites in the promoter region of strR, an action that is essential for the full transcriptional activation of strR. nih.gov

This hierarchical control ensures that the entire set of biosynthetic and resistance genes is switched on in a coordinated manner. The regulation is not solely dependent on a single activator; other regulatory elements, such as the gene strS and the presence of rare TTA codons in the N-terminal regions of some reading frames, also contribute to the fine-tuning of gene expression. nih.gov

| Regulator | Type | Target | Function |

| StrR | Pathway-Specific Transcriptional Activator | Multiple promoters within the str gene cluster. nih.gov | Directly activates transcription of the entire streptomycin biosynthesis and resistance pathway. nih.gov |

| AdpA | Pleiotropic Transcriptional Activator | strR promoter. nih.gov | Activates the expression of StrR, linking streptomycin production to broader cellular differentiation processes. nih.gov |

Signal Transduction Pathways Governing Streptomycin Production

The initiation of streptomycin biosynthesis is not an isolated event but is governed by complex signal transduction pathways that sense the physiological state of the cell and environmental cues. The most well-characterized pathway is the A-factor regulatory cascade in S. griseus. nih.govasm.org

This cascade begins with A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small, hormone-like signaling molecule or autoregulator. nih.govasm.org A-factor is produced by the bacterium, and as the cell population density increases, its concentration reaches a critical threshold. At this point, A-factor binds to its specific cytoplasmic receptor protein, ArpA. nih.gov

The A-factor-ArpA complex then dissociates from the promoter of the adpA gene, lifting the repression of adpA transcription. nih.gov The resulting increase in the AdpA protein then leads to the transcriptional activation of the pathway-specific activator gene, strR, as described in the previous section. nih.gov This cascade—from the A-factor signal to the activation of the str gene cluster via ArpA, AdpA, and StrR—is a classic example of how extracellular signals are transduced to control antibiotic production. nih.gov

Self-Resistance Mechanisms in Streptomycin-Producing Organisms

To avoid suicide, streptomycin-producing organisms have evolved sophisticated self-resistance mechanisms. researchgate.net These mechanisms are often encoded by genes located within the biosynthetic gene cluster itself, ensuring they are co-regulated with antibiotic production. nih.gov

The primary mechanism of self-resistance in streptomycin producers is the enzymatic inactivation of the antibiotic. The str gene cluster contains the gene aphD (strA), which encodes a streptomycin-6-phosphotransferase. nih.govresearchgate.net This enzyme catalyzes the phosphorylation of the streptomycin molecule, rendering it unable to bind to its ribosomal target and thus inactive. nih.gov The transcription of aphD is controlled by the StrR activator, ensuring that the resistance protein is present when streptomycin is synthesized. researchgate.netnih.gov

In addition to enzymatic modification, other general resistance strategies employed by Streptomyces species that may contribute to protection include:

Efflux pumps : These are membrane proteins that actively transport the antibiotic out of the cell, keeping intracellular concentrations below toxic levels. researchgate.netnih.gov

Target modification : This involves alterations in the cellular target of the antibiotic. For streptomycin, the target is the ribosomal protein S12. Some producing organisms may possess a modified version of the S12 protein that has a reduced affinity for the antibiotic. asm.orgresearchgate.net

Antibiotic sequestration : Specific proteins can bind to and sequester the antibiotic, keeping it in an inactive state within the cell. nih.gov

These mechanisms work in concert to provide robust protection for the organism against its own potent chemical weapon. researchgate.netnih.gov

Advanced Analytical Methodologies for Streptomycin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are pivotal in the isolation and measurement of streptomycin (B1217042) and its related compounds from complex matrices. The selection of a specific method is contingent on the research objectives, required sensitivity, and the nature of the sample being analyzed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of streptomycin. Its versatility allows for various modes of separation, enabling researchers to tailor methods to their specific analytical needs.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of streptomycin. Due to streptomycin's polar nature, its retention on traditional non-polar stationary phases like C18 can be challenging. Method development often involves careful optimization of mobile phase composition to achieve adequate retention and resolution.

A common approach involves using aqueous mobile phases with organic modifiers such as acetonitrile (B52724) or methanol. idosi.org To enhance retention and improve peak shape, additives like acids (e.g., trifluoroacetic acid or acetic acid) are often incorporated into the mobile phase. mtc-usa.com The separation of streptomycin from its derivatives and impurities is a key application of RP-HPLC. For instance, a study successfully separated streptomycin from three of its synthesized azo derivatives, with the standard streptomycin eluting at a retention time of 5.352 minutes, while the derivatives appeared at 2.102, 6.19, and 7.695 minutes, respectively. jpmsonline.comresearchgate.net

Table 1: Examples of Reverse-Phase HPLC Methods for Streptomycin Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Analyte(s) |

|---|---|---|---|---|---|

| Nucludar C18-DB | 80% H₂O with 0.1% acetic acid + 20% Acetonitrile (v/v), pH 4.5 | 1.1 | UV-Vis at 260 nm | 5.352 | Streptomycin and its derivatives jpmsonline.com |

| C18 | Methanol and Buffer (Orthophosphoric acid + Triethylamine) (40:60) | 1.0 | UV-Vis at 240 nm | 2.62-2.63 | Streptomycin Sulphate idosi.org |

| Cogent Diamond Hydride™ | A: DI Water / 0.1% Trifluoroacetic Acid; B: Acetonitrile / 0.1% Trifluoroacetic Acid (Gradient) | 1.0 | UV at 205 nm | Not specified | Streptomycin and impurities mtc-usa.com |

| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not specified | Not specified | Not specified | Streptomycin B sielc.com |

To overcome the challenge of retaining highly polar compounds like streptomycin on reverse-phase columns, ion-pair chromatography is frequently employed. This technique introduces an ion-pairing reagent into the mobile phase. This reagent, typically a large counter-ion, forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.

Sodium alkyl sulfonates, such as sodium octanesulfonate, are common ion-pairing reagents for the analysis of basic compounds like streptomycin. researchgate.net The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be carefully controlled to achieve optimal separation. One method utilized a mobile phase containing 1.5 g/L of sodium octanesulfonate along with sodium sulfate, acetonitrile, and a phosphate (B84403) buffer to separate streptomycin from related substances like streptidine (B14820) and dihydrostreptomycin (B1670612). researchgate.net Another approach used heptafluorobutyric acid (HFBA) as an ion-pairing agent for the analysis of streptomycin and dihydrostreptomycin in meat samples. nih.gov

Table 2: Applications of Ion-Pair Chromatography for Streptomycin Analysis

| Column | Ion-Pair Reagent | Mobile Phase Composition | Flow Rate (mL/min) | Detection |

|---|---|---|---|---|

| Supelcosil LC-ABZ | Sodium octanesulfonate (1.5 g/L) | 14 g/L Sodium sulfate, 50 mL/L Acetonitrile, 50 mL/L 0.2 M Phosphate buffer (pH 3.0) | Not specified | UV at 205 nm researchgate.net |

| TSK-gel Super ODS | Heptafluoro-n-butyric acid (HFBA) (5 mmol/L) | HFBA-acetonitrile (88:12) | 0.18 | ESI-MS nih.gov |

| C18 | Sodium octanesulfonate (1 g/L) | Acetonitrile and 25 mM Sodium tetraborate (B1243019) (pH 9.0) | Not specified | UV mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective tool for the analysis of streptomycin in complex research samples. This technique is particularly valuable for trace-level quantification and unambiguous identification.

Developing a robust LC-MS/MS method for streptomycin requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Sample preparation is a critical first step to remove interfering matrix components. A simple protein precipitation with trichloroacetic acid has been used for milk samples. algimed.com For honey, a solid-phase extraction (SPE) clean-up step is often employed. sciex.com

The choice of chromatographic column and mobile phase is crucial for achieving good separation and compatibility with the mass spectrometer's ion source. While ion-pairing reagents can be used, they are sometimes avoided as they can cause ion suppression in the electrospray ionization (ESI) source. waters.com Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a viable alternative, using polar stationary phases and a high organic content mobile phase, which can enhance ESI sensitivity. waters.com

LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode is the gold standard for the quantification of streptomycin. This technique involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This high degree of selectivity minimizes interference from other compounds in the sample. For streptomycin, the precursor ion is m/z 582.3, and common product ions for quantification and confirmation are m/z 246.2 and m/z 263.4, respectively. sciex.com

For qualitative analysis and confirmation of the analyte's identity, at least two MRM transitions are typically monitored. The ratio of the signals from these two transitions should remain constant between the sample and a known standard, providing a high level of confidence in the identification. waters.com Dihydrostreptomycin, a closely related compound, is often used as an internal standard to improve the accuracy and precision of quantification. waters.comsciex.com

Table 3: Exemplary LC-MS/MS Parameters for Streptomycin and Dihydrostreptomycin Analysis

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) | Collision Energy (eV) |

|---|---|---|---|---|

| Streptomycin | 582.3 | 246.2 | 263.4 | Not specified sciex.com |

| Dihydrostreptomycin | 584.3 | 263.1 | 246.2 | Not specified sciex.com |

| Streptomycin | 582 | 263 | 246 | Not specified |

| Dihydrostreptomycin | 584 | 263 | Not specified | Not specified |

| Streptomycin | 582 | 280 (Quantification) | 171 (Confirmation) | Not specified waters.com |

| Dihydrostreptomycin | 584 | 263 (Quantification) | 407 (Confirmation) | Not specified waters.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of aminoglycosides like streptomycin, which lack a strong chromophore for UV detection. lcms.czjasco.hu The technique leverages the weakly acidic nature of carbohydrates and related compounds for separation on strong anion-exchange columns under high pH conditions. thermofisher.com

The separation mechanism for streptomycin A and its impurities is achieved on an anion-exchange column, such as the Dionex CarboPac PA1, using an isocratic sodium hydroxide (B78521) eluent. lcms.cz The retention is highly dependent on the eluent concentration; for instance, minor changes in sodium hydroxide concentration between 50 and 77 mM can produce significant shifts in retention times. lcms.cz

Detection is accomplished via Pulsed Amperometric Detection (PAD), which is ideal for the direct electrochemical detection of compounds that can be oxidized at a selected potential. lcms.cz This method offers specificity, as it does not detect compounds that are not oxidizable at the set potential. lcms.cz The use of disposable gold working electrodes can improve electrode-to-electrode reproducibility of the electrochemical response. semanticscholar.org HPAE-PAD is effective for purity analysis of streptomycin, including its separation from degradation products like streptidine and streptobiosamine, and for its determination in complex matrices such as fermentation broths. lcms.czsemanticscholar.orgthermofisher.com

Table 1: Performance Characteristics of HPAE-PAD for Streptomycin Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Linearity | Demonstrated over a range of 0.38 to 3980 pmol injected. | lcms.cz |

| Limit of Detection (LOD) | Approximately 0.1 µmol/L (70 ng/mL). | jasco.hu |

| Precision (Peak Area RSD) | 0.5% for the Streptomycin peak. | jasco.hu |

| Resolution | Resolution of the major degradation peak and streptomycin A peak is required to be greater than three for system suitability. | lcms.cz |

Spectroscopic and Immunological Methods

Spectrophotometric Applications in Research

Spectrophotometric methods provide a simple and cost-effective approach for the determination of streptomycin. These methods typically rely on a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance at a specific wavelength.

One common method involves the reaction of streptomycin with ninhydrin (B49086) in an alkaline medium, which yields a violet-colored product with a maximum absorbance (λmax) at 560 nm. tandfonline.com Another approach is based on the formation of yellow ion-pair complexes between streptomycin (a Lewis base) and a Lewis acid such as picric acid (PA) or 2,4-dinitrophenol (B41442) (2,4-DNP). japsonline.com The resulting complexes with PA and 2,4-DNP show maximum absorbance at 418 nm and 406 nm, respectively. japsonline.com A kinetic spectrophotometric method has also been developed, based on the oxidation of streptomycin with a mixture of potassium iodide and potassium iodate, which forms a yellow product. researchgate.net These methods have been successfully applied to determine streptomycin in various pharmaceutical preparations. tandfonline.comresearchgate.net

Table 2: Comparison of Spectrophotometric Methods for Streptomycin Determination

| Method/Reagent | λmax (nm) | Linear Range (µg/mL) | Reference |

|---|---|---|---|

| Ninhydrin | 560 | Not specified, minimum detection 0.1 µg/mL. | tandfonline.com |

| Potassium Iodide/Iodate | Not specified | 4 - 72 | researchgate.net |

| Picric Acid (PA) | 418 | 2.5 - 100 | japsonline.com |

| 2,4-Dinitrophenol (2,4-DNP) | 406 | 2.5 - 140 | japsonline.com |

Enzyme-Linked Immunosorbent Assay (ELISA) for Research Purposes

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunological method used for the quantitative analysis of streptomycin in various research samples. The most common format for small molecules like streptomycin is the competitive ELISA. r-biopharm.comabcam.com

In this assay, a specific polyclonal or monoclonal antibody against streptomycin is used. r-biopharm.comscientific.net Microtiter plate wells are often coated with a secondary antibody (e.g., sheep anti-rabbit IgG), to which the primary anti-streptomycin antibody binds. r-biopharm.com A known amount of enzyme-labeled streptomycin (enzyme conjugate) and the sample (containing an unknown amount of streptomycin) are added to the wells. r-biopharm.com The free streptomycin from the sample and the enzyme-labeled streptomycin compete for the limited number of binding sites on the primary antibody. r-biopharm.com After incubation and washing steps to remove unbound reagents, a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of streptomycin in the sample; a weaker color signal indicates a higher concentration of streptomycin. r-biopharm.com

Table 3: Performance of ELISA Kits for Streptomycin Detection in Research

| Sample Matrix | Limit of Detection (LOD) | Assay Range | Reference |

|---|---|---|---|

| Milk, Serum, Water | 1 ng/mL | 1 - 200 ng/mL | rsc.org |

| Animal Feeds | 0.4 ng/mL (assay), 15 ng/g (in feed) | Not specified | scientific.net |